molecular formula C9H8F5N B2669225 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine CAS No. 65686-81-9

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine

Cat. No.: B2669225
CAS No.: 65686-81-9
M. Wt: 225.162
InChI Key: AGGIAQNUHJQMCT-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine is a fluorinated organic compound characterized by the presence of five fluorine atoms and a phenyl group attached to a propan-1-amine backbone. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol.

    Conversion to Amine: The alcohol group is then converted to an amine group through a series of reactions, such as amination or reductive amination, using reagents like ammonia or amines in the presence of catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, often under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 2,2,3,3,3-Pentafluoro-1-butanol
  • 2,2,3,3,3-Pentafluoro-1-pentanol

Comparison: 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine is unique due to the presence of the phenyl group, which can significantly alter its chemical and physical properties compared to other fluorinated alcohols

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGIAQNUHJQMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-81-9
Record name 2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine
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